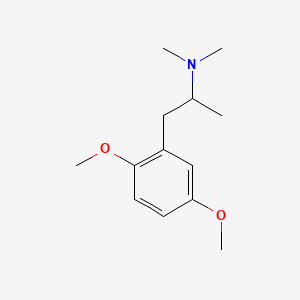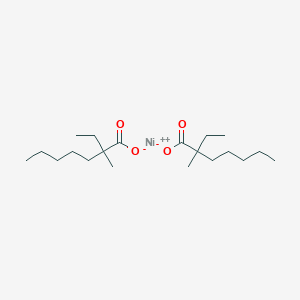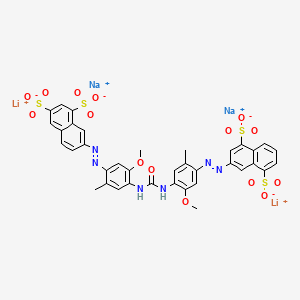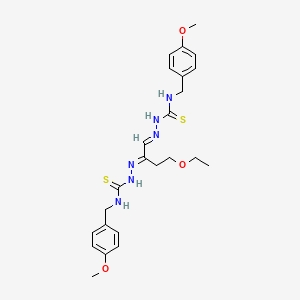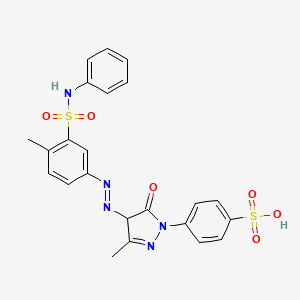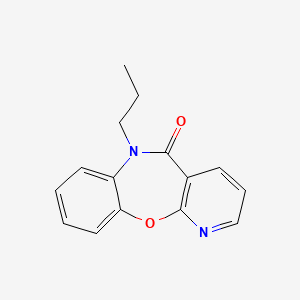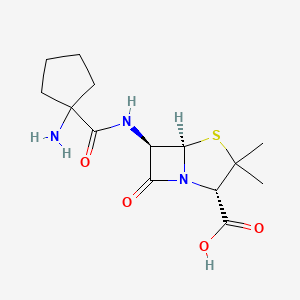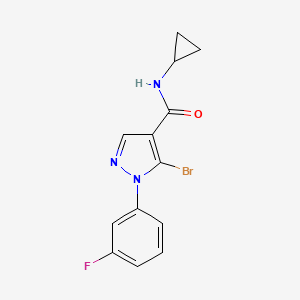methanone CAS No. 1226-45-5](/img/structure/B12802724.png)
[4-(Dimethylamino)phenyl](4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)phenylmethanone: is an organic compound with the molecular formula C15H15NO3 . This compound is known for its unique structure, which includes both a dimethylamino group and a nitrophenyl group attached to a methanone core. It is often used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)phenylmethanone typically involves the following steps:
Preparation of Dimethylaminobenzophenone: This involves the reaction of benzophenone with dimethylamine in the presence of a suitable catalyst.
Nitration: The dimethylaminobenzophenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of 4-(Dimethylamino)phenylmethanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale Nitration: Using industrial nitration equipment to handle large volumes of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-(Dimethylamino)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-(Dimethylamino)phenylmethanone.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Photoinitiators: 4-(Dimethylamino)phenylmethanone is used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate free radicals.
Dye Synthesis: It is a precursor in the synthesis of various dyes and pigments.
Biology and Medicine:
Biological Probes: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.
Pharmaceuticals: It serves as an intermediate in the synthesis of certain pharmaceutical compounds.
Industry:
Polymer Industry: Used in the production of polymers and resins.
Electronics: Employed in the manufacture of electronic components due to its photochemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its ability to undergo photochemical reactions. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then participate in various chemical reactions, such as the generation of free radicals, which are essential in polymerization processes. The molecular targets and pathways involved include the interaction with monomers to initiate polymerization and the formation of cross-linked polymer networks.
Comparación Con Compuestos Similares
[4-(Dimethylamino)phenyl]phenylmethanone: Similar structure but lacks the nitro group.
4-(Dimethylamino)phenylmethanone: Contains a chlorine atom instead of a nitro group.
4-(Dimethylamino)phenylmethanone: Contains a methyl group instead of a nitro group.
Uniqueness:
Photochemical Properties: The presence of both dimethylamino and nitrophenyl groups in 4-(Dimethylamino)phenylmethanone enhances its photochemical properties, making it more efficient as a photoinitiator compared to similar compounds.
Reactivity: The nitro group increases the compound’s reactivity in reduction and substitution reactions, providing a broader range of chemical transformations.
Propiedades
Número CAS |
1226-45-5 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H14N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10H,1-2H3 |
Clave InChI |
BIFJDNDUZJBKPO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


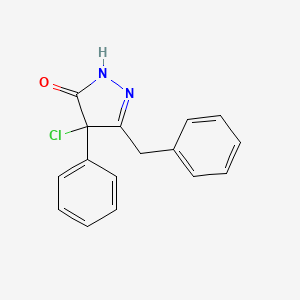
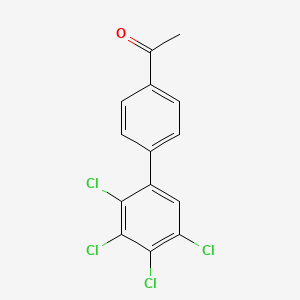
acetic acid](/img/structure/B12802654.png)
